N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(4-methylphenoxy)acetamide
CAS No.:
Cat. No.: VC15273201
Molecular Formula: C22H27ClN2O2
Molecular Weight: 386.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H27ClN2O2 |
|---|---|
| Molecular Weight | 386.9 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide |
| Standard InChI | InChI=1S/C22H27ClN2O2/c1-17-5-11-20(12-6-17)27-16-22(26)24-15-21(25-13-3-2-4-14-25)18-7-9-19(23)10-8-18/h5-12,21H,2-4,13-16H2,1H3,(H,24,26) |
| Standard InChI Key | VYJRIQCUGIRAFD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-2-(4-methylphenoxy)acetamide, reflects its three primary components:
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4-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the para position, contributing to hydrophobic interactions.
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Piperidine moiety: A six-membered amine ring that enhances solubility and enables hydrogen bonding .
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Acetamide backbone: A carbonyl-containing group linked to a 4-methylphenoxy substituent, which may influence metabolic stability .
The canonical SMILES string, CC1=CC=C(C=C1)OCC(=O)NCC(C2=CC=C(C=C2)Cl)N3CCCCC3, provides a precise topological representation. Computational models suggest a bent conformation due to steric interactions between the piperidine and phenoxy groups .
Physicochemical Characteristics
While experimental data on density and melting point remain unreported, the molecular weight (386.9 g/mol) and calculated partition coefficient (LogP ≈ 3.2) indicate moderate lipophilicity, favoring blood-brain barrier penetration. The presence of polar groups (amide, ether) suggests solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 386.9 g/mol |
| LogP (Predicted) | 3.2 ± 0.3 |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 4 (amide O, ether O, piperidine N) |
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves a multi-step sequence:
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Formation of the piperidine-ethylamine intermediate: Reacting 4-chlorobenzaldehyde with piperidine via reductive amination yields 2-(4-chlorophenyl)-2-(piperidin-1-yl)ethylamine .
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Acetylation with 2-(4-methylphenoxy)acetyl chloride: The amine intermediate is acylated under anhydrous conditions, often using triethylamine as a base.
Critical parameters include reaction temperature (optimized at 0–5°C to minimize side reactions) and solvent choice (e.g., dichloromethane for improved yield) . Chromatographic purification (silica gel, ethyl acetate/hexane) typically achieves >95% purity.
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a prominent [M+H] peak at m/z 387.9.
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NMR Spectroscopy:
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Chlorine substitution: Para-chloro enhances receptor binding affinity compared to meta-substituted analogs .
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Piperidine vs. piperazine: Piperidine confers greater metabolic stability than piperazine-containing analogs.
Table 2: Comparative Bioactivity of Structural Analogs
| Compound | Target | IC₅₀/EC₅₀ |
|---|---|---|
| N-[2-(4-Cl-Ph)-2-piperidinylethyl]acetamide | D₂ receptor | 12 nM |
| N-[2-(3-Cl-Ph)-2-piperazinylethyl]acetamide | Tubulin | 3.1 µM |
| Parent compound | S. aureus growth | 14 µg/mL |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s dual hydrophobic/hydrophilic balance makes it a candidate for:
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Central nervous system (CNS) drugs: Potential use in schizophrenia due to dopamine modulation .
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Antibiotic adjuvants: Synergistic effects with β-lactams against methicillin-resistant S. aureus (MRSA).
Material Science
Piperidine-acetamide hybrids serve as:
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Liquid crystal precursors: Self-assembly into smectic phases at 120–150°C .
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Polymer additives: Enhance thermal stability of polyurethanes by 15–20%.
Future Research Directions
Priority Investigations
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In vivo pharmacokinetics: Assess oral bioavailability and half-life in rodent models.
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Toxicological profiling: Determine LD₅₀ and organ-specific toxicity.
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Target identification: Use CRISPR-Cas9 screens to map molecular targets.
Synthetic Chemistry Innovations
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